molecular formula C13H7ClFIO B12935694 (2-Chloro-5-iodophenyl)(3-fluorophenyl)methanone

(2-Chloro-5-iodophenyl)(3-fluorophenyl)methanone

Cat. No.: B12935694
M. Wt: 360.55 g/mol
InChI Key: GGUOCXLOYXUQMK-UHFFFAOYSA-N
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Description

(2-Chloro-5-iodophenyl)(3-fluorophenyl)methanone is an organic compound with the molecular formula C13H7ClFIO It is a member of the methanone family, characterized by the presence of a carbonyl group (C=O) bonded to two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-iodophenyl)(3-fluorophenyl)methanone typically involves the reaction of 2-Chloro-5-iodobenzoic acid with 3-Fluorobenzene under specific conditions. One common method includes the use of a coupling reaction facilitated by a catalyst such as palladium. The reaction is carried out in a solvent like dichloromethane at low temperatures (0-5°C) to ensure controlled reactivity and high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:

    Mixing and Cooling: Combining the reactants in a solvent and cooling the mixture to the desired temperature.

    Catalysis: Adding a palladium catalyst to facilitate the coupling reaction.

    Purification: Using techniques like column chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-iodophenyl)(3-fluorophenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of new aromatic compounds with different functional groups.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Mechanism of Action

The mechanism of action of (2-Chloro-5-iodophenyl)(3-fluorophenyl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity for certain targets, influencing its biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H7ClFIO

Molecular Weight

360.55 g/mol

IUPAC Name

(2-chloro-5-iodophenyl)-(3-fluorophenyl)methanone

InChI

InChI=1S/C13H7ClFIO/c14-12-5-4-10(16)7-11(12)13(17)8-2-1-3-9(15)6-8/h1-7H

InChI Key

GGUOCXLOYXUQMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=C(C=CC(=C2)I)Cl

Origin of Product

United States

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